N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565946
InChI: InChI=1S/C13H14N2O/c16-13(15-11-2-1-5-14-8-11)12-7-9-3-4-10(12)6-9/h1-5,8-10,12H,6-7H2,(H,15,16)
SMILES: C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

CAS No.:

Cat. No.: VC13565946

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide -

Specification

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name N-pyridin-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide
Standard InChI InChI=1S/C13H14N2O/c16-13(15-11-2-1-5-14-8-11)12-7-9-3-4-10(12)6-9/h1-5,8-10,12H,6-7H2,(H,15,16)
Standard InChI Key GWQWUOBITCOLQH-UHFFFAOYSA-N
SMILES C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3
Canonical SMILES C1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a strained bicyclo[2.2.1]hept-5-ene system with a planar pyridine ring, creating a hybrid scaffold with distinct electronic and steric properties. The bicyclic core imposes significant ring strain, while the pyridine moiety introduces aromatic π\pi-system interactions. Key structural descriptors include:

PropertyValue
IUPAC NameN-pyridin-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide
SMILESC1C2CC(C1C=C2)C(=O)NC3=CN=CC=C3
InChIKeyGWQWUOBITCOLQH-UHFFFAOYSA-N
Topological Polar Surface Area58.9 Ų

The endo-exo configuration of the bicyclic system remains unspecified in available literature, though analogous compounds often exhibit preferential endo stereochemistry due to kinetic control during synthesis .

Synthetic Methodologies

Primary Synthesis Route

The most cited preparation involves coupling bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with pyridin-3-amine:

Bicycloheptene-carboxylic acid+Pyridin-3-amineActivating AgentN-(Pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide\text{Bicycloheptene-carboxylic acid} + \text{Pyridin-3-amine} \xrightarrow{\text{Activating Agent}} \text{N-(Pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide}

Common activating agents include carbodiimides (e.g., EDC) or chlorinating reagents (e.g., SOCl2_2) . Yields are unreported but likely moderate (40–60%) based on analogous amidation reactions .

Stereochemical Considerations

The synthesis of related bicyclo[2.2.1]heptene derivatives often proceeds via Diels-Alder cycloadditions, where the endo rule favors formation of the strained bicyclic framework . Post-functionalization through amide coupling typically preserves stereochemistry, though racemization at the carboxamide center remains possible under basic conditions .

Hypothesized Applications

Medicinal Chemistry Scaffold

The compound’s rigidity and bifunctional topology align with design principles for kinase inhibitors and GPCR modulators . The pyridine ring may coordinate metalloenzymes, while the bicyclic system could enforce pre-organized binding conformations .

Research Gaps and Future Directions

Despite structural novelty, experimental data on this compound remain sparse. Critical research priorities include:

  • Pharmacological Profiling: Screening against target classes like kinases or ion channels.

  • Stereochemical Resolution: Determination of absolute configuration via X-ray crystallography.

  • Computational Modeling: QSAR studies to predict bioavailability and target engagement.

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